9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
Description
Historical Context and Genesis of the Bispidine Skeleton
The story of the 3,7-diazabicyclo[3.3.1]nonane ring system, commonly known as the bispidine skeleton, begins in the early 20th century. The first synthesis of molecules based on this framework was reported in 1930 by the esteemed chemist Carl Mannich. The conventional and most straightforward method for constructing the bispidine core is through a variation of the Mannich reaction. ect-journal.kz This reaction typically involves the condensation of a suitable piperidone derivative, an amine, and formaldehyde (B43269). ect-journal.kzresearchgate.net
The inherent structural rigidity and defined stereochemistry of the bispidine scaffold quickly made it a subject of academic interest. Its bicyclic nature, consisting of two fused piperidine (B6355638) rings, offered a unique platform for studying conformational analysis and the spatial arrangement of functional groups. ect-journal.kzresearchgate.net
Significance of the 3,7-Diazabicyclo[3.3.1]nonane System in Contemporary Organic Chemistry
The 3,7-diazabicyclo[3.3.1]nonane framework is considered a "privileged structure" in the field of medicinal chemistry. nih.gov This designation is attributed to its proven ability to serve as a versatile scaffold for a wide array of biologically active compounds. nih.gov The key advantages of the bispidine core include the capacity for selective and independent functionalization at its two nitrogen atoms and the ability to control the conformational behavior of the bicyclic system. nih.gov
Derivatives of this system are investigated for numerous applications, including as potential anticancer and antiviral agents. nih.govnih.gov Furthermore, the bispidine skeleton is extensively used in coordination chemistry to form stable chelate complexes with various metal ions, finding use in catalysis and the development of radiopharmaceuticals. nih.gov
The conformational analysis of various 3,7-diazabicyclo[3.3.1]nonane derivatives, including those with substituents at the nitrogen and carbon atoms, is a significant area of research. ect-journal.kzresearchgate.net These studies frequently determine that the fused piperidine rings predominantly adopt a "chair-chair" conformation, which is the most stable arrangement. ect-journal.kzresearchgate.net This predictable conformational preference is a valuable attribute in the rational design of new molecules based on this scaffold.
Data Tables
Table 1: Crystallographic Data for 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Symmetry | C₂v (idealized) |
| Dihedral Angle (between imide planes) | 74.87 (6)° |
| Crystallographic Feature | Positioned on a crystallographic twofold axis |
| Data sourced from IUCr Journals. iucr.org |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,7-diazabicyclo[3.3.1]nonane |
| Piperidine |
| Formaldehyde |
Structure
3D Structure
Properties
IUPAC Name |
9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-9(2)7-3-10-5-8(9)6-11-4-7/h7-8,10-11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWYMXNVKMGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CNCC1CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336603 | |
| Record name | 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10564-26-8 | |
| Record name | 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9,9 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane and Its Derivatives
Foundational Cyclocondensation Reactions
The construction of the characteristic bispidine core of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane and its derivatives primarily relies on cyclocondensation reactions. These methods efficiently assemble the bicyclic system from acyclic or monocyclic precursors.
Mannich Reaction Applications in Bispidine Synthesis
The Mannich reaction is a cornerstone in the synthesis of bispidine derivatives. researchgate.netwikipedia.org This three-component condensation involves an amine, formaldehyde (B43269), and a carbon acid. In the context of bispidine synthesis, a primary amine, formaldehyde, and a suitable piperidin-4-one derivative are typically employed in a double Mannich-type reaction. kubsu.ru This approach allows for the one-pot formation of the 3,7-diazabicyclo[3.3.1]nonane skeleton. kubsu.ru The versatility of the Mannich reaction enables the introduction of a variety of substituents on the nitrogen atoms by choosing the appropriate primary amine. semanticscholar.org
For instance, the reaction of 1-allylpiperidin-4-one with a primary amine and formaldehyde leads to the formation of N,N'-disubstituted bispidinones. elsevierpure.com Similarly, chiral amine catalysts based on the bispidine structure have been developed and utilized in asymmetric Mannich reactions to produce enantiomerically enriched compounds. nih.govacs.orgacs.org
Aminomethylation of Precursors for 3,7-Diazabicyclo[3.3.1]nonane Derivatives
Aminomethylation, a process closely related to the Mannich reaction, is another critical strategy for constructing the bispidine framework. This method involves the introduction of an aminomethyl group onto a nucleophilic substrate. A notable application is the aminomethylation of Guareschi imides (4,4-dialkyl-2,6-dioxopiperidine-3,5-dicarbonitriles). kubsu.ru When treated with primary aliphatic amines and an excess of formaldehyde, these imides undergo a base-catalyzed Mannich reaction to yield 2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles. kubsu.ru The yields of these reactions can vary significantly, ranging from 15% to 67%. kubsu.ruresearchgate.net
The aminomethylation of various pyridine (B92270) derivatives has also been explored, leading to a diverse array of heterocyclic systems, including 3,7-diazabicyclo[3.3.1]nonanes. bohrium.com The specific products formed can depend on the nature of the pyridine substrate and the reaction conditions. kubsu.rubohrium.com
Derivatization Strategies and Functional Group Transformations
Once the core this compound structure is established, further modifications can be introduced to tailor its properties for specific applications. These derivatizations primarily focus on the nitrogen centers and the carbon atoms of the bicyclic framework.
Alkylation and Acylation at Nitrogen Centers
The nitrogen atoms at positions 3 and 7 of the bispidine ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. Alkylation introduces alkyl groups, which can influence the steric and electronic properties of the ligand. For example, 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes have been synthesized to study their conformational preferences. acs.org
Acylation, the introduction of an acyl group, is another common modification. masterorganicchemistry.com This can be achieved using acyl halides or anhydrides. The resulting amides can exhibit different chemical and biological properties compared to the parent amine. The choice of alkylating or acylating agent allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's characteristics.
Modifications at Bridgehead and Bridge Positions
Modifications are not limited to the nitrogen atoms. The carbon skeleton of the bispidine, including the bridgehead (C1 and C5) and bridge (C9) positions, can also be functionalized. For instance, the synthesis of 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones has been reported, where different groups are attached to the C9 position. iucr.orgnih.gov These substitutions can influence the supramolecular assembly of the molecules in the solid state. iucr.org
In some synthetic routes, functional groups are introduced into the precursors before the cyclization reaction. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one can be prepared, and the ketone at the C9 position can be subsequently reduced, as seen in the Wolff-Kishner reduction of bispidinones to the corresponding bispidines. semanticscholar.orgect-journal.kzdoaj.org
Optimization of Synthetic Pathways and Yield Enhancement
Improving the efficiency and yield of synthetic routes is a continuous effort in organic chemistry. For the synthesis of this compound and its derivatives, several strategies have been employed to optimize the existing methodologies.
One key aspect is the careful selection of reaction conditions. For example, in the aminomethylation of Guareschi imides, the choice of base and solvent can significantly impact the yield of the desired bispidine product. kubsu.ru Similarly, in Mannich reactions, the use of an appropriate acid catalyst can be crucial for achieving high efficiency. wikipedia.org
Conformational Analysis and Stereochemical Studies of 9,9 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane Derivatives
Experimental Spectroscopic Approaches
Experimental spectroscopy is fundamental to understanding the nuanced structural features of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives. Techniques ranging from Nuclear Magnetic Resonance (NMR) to X-ray diffraction offer complementary information, enabling a comprehensive conformational and stereochemical characterization.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful tool for elucidating the structure and conformation of these compounds in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out molecular frameworks and probe dynamic processes.
High-resolution 1H and 13C NMR spectroscopy are indispensable for the initial structural verification of this compound derivatives. The chemical shifts, signal multiplicities, and integration values in 1H NMR spectra, along with the number and chemical shifts of signals in 13C NMR spectra, provide definitive evidence for the formation of the bicyclic system. researchgate.netsemanticscholar.org
For instance, the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones is confirmed by the distinct signals corresponding to the bicyclic framework. semanticscholar.org In the 1H NMR spectra of derivatives like bispidones, the presence of doublet-doublet signals for the equatorial and axial protons at positions C2, C4, C6, and C8 is a key indicator of the double-chair conformation. researchgate.netsemanticscholar.orgdoaj.orgresearchgate.net The large geminal coupling constants (10.5-11 Hz) are characteristic of this arrangement. semanticscholar.orgdoaj.orgresearchgate.net
Similarly, 13C NMR spectra are crucial for confirming structural transformations. The reduction of a 3,7-diazabicyclo[3.3.1]nonan-9-one to the corresponding bispidine is clearly demonstrated by the disappearance of the carbonyl carbon signal (around 214.8 ppm) and the appearance of a new triplet signal for the methylene (B1212753) group at the C9 position. researchgate.netsemanticscholar.org
Table 1: Representative 1H and 13C NMR Spectral Data for 3,7-Diazabicyclo[3.3.1]nonane Derivatives
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity / Remarks | Reference |
|---|---|---|---|---|
| 1H | C2,4,6,8 (equatorial) | 3.08 | dd (J = 10.8, 3.0 Hz) | researchgate.net |
| 1H | C2,4,6,8 (axial) | 2.84 - 3.08 | dd | researchgate.net |
| 13C | C9 (in bispidinone) | 214.8 | s (C=O) | researchgate.net |
| 13C | C1,5 | 46.6 - 46.8 | d | semanticscholar.org |
Note: Chemical shifts are dependent on the specific derivative and solvent used.
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of signals and for providing detailed conformational information. Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. msu.ru
HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range couplings (typically over 2-3 bonds). These correlations are vital for assigning the complex signals in the spectra of substituted bispidines. msu.rukubsu.ru For example, the principal correlations in an HMBC spectrum can definitively establish the connectivity within the molecule, confirming the bicyclic structure and the positions of various substituents. kubsu.ru COSY spectra are used to identify proton-proton coupling networks, further aiding in the assignment of the piperidine (B6355638) ring protons. msu.ru These combined techniques allow for a detailed mapping of the molecular structure and its preferred conformation in solution.
Variable Temperature (VT) NMR spectroscopy is a powerful method for investigating the dynamic stereochemistry of flexible molecules like 3,7-diacyl bispidines. bohrium.comsemanticscholar.org These studies can reveal information about conformational exchange processes, such as ring inversion or rotation around amide bonds, which may be too rapid to observe at room temperature. semanticscholar.org
By recording NMR spectra at different temperatures, researchers can slow down these dynamic processes, leading to the decoalescence of averaged signals into distinct signals for each conformer. This allows for the determination of the energy barriers (activation free energy, ΔG‡) for these processes. For a chiral bispidine-based bis-amide derived from myrtene, VT NMR was used to identify two distinct dynamic processes: inversion around the amide N-C(O) bond and rotation around the CO-C=C bond. The energy barrier for the amide bond inversion was calculated to be 15.0 ± 0.2 kcal/mol. semanticscholar.org Such studies have also revealed that the inversion mechanism may not be a simple direct process but can involve a conformational transformation of the bicyclic system itself, for instance, from a double-chair to a chair-boat conformation. semanticscholar.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound derivatives and the nature of intermolecular interactions. csic.es
IR spectroscopy is particularly useful for identifying characteristic stretching vibrations. For example, the presence of a carbonyl group (C=O) in bispidinone derivatives gives rise to a strong absorption band typically in the range of 1733-1734 cm⁻¹. researchgate.net Other characteristic bands include those for N-H stretching (around 3374-3432 cm⁻¹) and C-O-C stretching (around 1075-1114 cm⁻¹). researchgate.net The positions of these bands can be influenced by factors such as hydrogen bonding. In a study of peroxosolvates of bispidine derivatives, a distinctive red shift of the O–O stretching vibration to the 837–872 cm⁻¹ region was observed, indicating a specific interaction between a halogen atom and the hydroperoxo group. bohrium.com
Raman spectroscopy, often used in a surface-enhanced format (SERS), has been applied to study bispidine-based ligands designed to trap neurotransmitters. nih.gov In these experiments, the intensity of specific Raman peaks, such as one at 1612 cm⁻¹, can be correlated with the concentration of the analyte, demonstrating the utility of these derivatives in analytical applications. nih.gov
X-ray Diffraction Analysis for Solid-State Conformations
Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the molecular structure and conformation of compounds in the solid state. kubsu.rubohrium.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.
Studies on derivatives of this compound have revealed a variety of solid-state conformations. The parent bicyclic system can adopt different arrangements, most commonly a flattened double-chair or a chair-boat conformation, depending on the nature and steric bulk of the substituents. iucr.org
For example, the crystal structure of this compound-2,4,6,8-tetraone shows that the molecule possesses C2v symmetry in the crystal. iucr.orgnih.gov The bicyclic framework has a very similar geometry in related derivatives, with the dihedral angle between the planes of the imide groups being approximately 74-75°. iucr.orgnih.gov In the crystal, these molecules can form extended supramolecular structures, such as zigzag hydrogen-bonded ribbons, through intermolecular N—H⋯O interactions. iucr.orgnih.gov
In contrast, other derivatives, such as 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, adopt a chair-boat conformation in the solid state. iucr.org This is often to relieve severe non-bonded interactions that would occur in a twin-chair conformation. iucr.org The precise conformation is therefore a delicate balance of intramolecular steric effects and intermolecular packing forces in the crystal.
Table 2: Crystallographic Data for this compound-2,4,6,8-tetraone
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₀N₂O₄ | iucr.orgnih.gov |
| Molecular Symmetry | C2v (idealized) | iucr.orgnih.gov |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Dihedral Angle (Imide Planes) | 74.87 (6)° | iucr.orgnih.gov |
Data from Vatsadze et al. (2017). Some data generalized from text.
Computational Chemistry and Theoretical Investigations
The rigid yet conformationally complex bicyclic framework of this compound and its derivatives has been the subject of extensive computational and theoretical investigation. These studies provide profound insights into the molecule's stereochemistry, conformational preferences, and the subtle electronic interactions that govern its behavior.
Quantum Chemical Calculations (e.g., AM1, DFT, MP2, B3LYP/TZVP)
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of this compound derivatives. Various methods, from semi-empirical to high-level ab initio and density functional theory (DFT), have been employed to predict molecular properties.
Semi-empirical methods like AM1 and PM3 , while computationally less demanding, have been used for initial assessments, though they can have larger errors compared to more robust methods. peerj.com For instance, MO calculations including MINDO/3, MNDO, and STO-3G have been used to investigate the conformation of the related 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane, concluding that it exists in a chair-chair conformation in the gas phase. researchgate.net
Density Functional Theory (DFT) , particularly with the B3LYP functional, is a widely used approach for these systems. explorationpub.comcardiff.ac.uk It offers a good balance between accuracy and computational cost. For example, the B3LYP/6-31+G(d) level of theory has been successfully used to calculate proton affinities and correlate them with experimentally determined basicity constants for a series of 3,7-diazabicyclo[3.3.1]nonane derivatives. nih.gov The inclusion of diffuse functions (+) and polarization functions (d) in the basis set is crucial for accurately describing these nitrogen-containing compounds.
Second-order Møller-Plesset perturbation theory (MP2 ) represents a higher level of theory that more accurately accounts for electron correlation. Ab initio MP2 calculations with large basis sets like cc-pVTZ have been employed to optimize geometries and characterize conformers of N,N'-diacyl derivatives. researchgate.net These calculations are critical for obtaining reliable energy differences between various conformations and for understanding the strain energies associated with them. peerj.comresearchgate.net
The choice of method is critical, as highlighted by comparisons of different computational levels. While methods like B3LYP provide excellent results for geometries and basicities, MP2 is often preferred for more precise energy calculations, which are essential for analyzing conformational landscapes. researchgate.netarxiv.org
Table 1: Application of Quantum Chemical Methods to Diazabicyclo[3.3.1]nonane Derivatives
| Method/Basis Set | System Studied | Properties Investigated | Reference |
|---|---|---|---|
| MINDO/3, MNDO, STO-3G | 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane | Gas-phase conformation, N-N lone pair interaction | researchgate.net |
| MP2/cc-pVTZ | 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes | Conformer structures, energies, and thermodynamics | researchgate.net |
| MP2(full)/6-311++G** | 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane | Calculated charge density for QTAIM analysis | nih.govacs.org |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations serve as powerful tools to explore the dynamic behavior of this compound derivatives and their interactions with other molecules over time. mdpi.com While quantum calculations provide static pictures of stable conformers, MD simulations reveal how these molecules behave in a more realistic, dynamic environment, such as in solution or when bound to a biological target. mdpi.com
For example, molecular docking and subsequent MD simulations have been used to study how derivatives of the parent 3,7-diazabicyclo[3.3.1]nonane scaffold interact with biological receptors. researchgate.net In one such study, a derivative was docked into the binding site of an AMPA receptor. The MD simulation confirmed that the compound could adopt stable binding modes, providing a molecular-level explanation for its activity. researchgate.net These simulations can reveal crucial information about the intermolecular forces, such as hydrogen bonds and salt bridges, that stabilize the ligand-receptor complex. acs.org
MD simulations are also essential for understanding the influence of solvent on conformational stability. By explicitly including solvent molecules, these simulations can model the dynamic interplay between the solute and its environment, offering insights that complement continuum solvent models used in quantum calculations.
Conformational Landscape Analysis: Chair-Chair, Chair-Boat, and Boat-Chair Isomerism
The conformational landscape of the 3,7-diazabicyclo[3.3.1]nonane core is dominated by three primary conformations of the bicyclic skeleton: the double chair (CC), the chair-boat (CB), and the double boat (BB) or twist-boat (TT). researchgate.net The gem-dimethyl group at the C9 position significantly influences the stability of these conformers.
Chair-Chair (CC) Conformation: In most derivatives, the double chair conformation is the most stable. researchgate.net This form minimizes angle and torsional strain. However, it can introduce significant transannular steric repulsion between the axial hydrogens at C3 and C7 or, more prominently, between substituents on the nitrogen atoms. For the related 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane, the CC conformation has been concluded to be the dominant form based on photoelectron spectroscopy and molecular orbital calculations. researchgate.net
Chair-Boat (CB) Conformation: To alleviate the transannular strain present in the CC form, one of the six-membered rings can flip into a boat conformation, leading to the CB isomer. nih.gov The preference for a CB conformation is highly dependent on the nature of the substituents on the nitrogen atoms. For instance, derivatives with bulky N-alkyl or N-arylsulphonyl groups, which have a pyramidal bonding pattern at the nitrogen, often favor a CB conformation to avoid severe steric clashes. rsc.org Variable-temperature NMR studies have provided unambiguous evidence for a boat-chair ⇌ chair-boat equilibrium in some 3,7-dialkyl derivatives. rsc.org
Table 2: Calculated Relative Energies of 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonane Conformers
| Conformation | Relative Energy (kcal/mol) | Key Finding | Reference |
|---|---|---|---|
| Chair-Chair (CC) | 0.0 | Most stable conformation | researchgate.net |
| Boat-Chair (BC) | 6-7 | Significantly less stable than CC | researchgate.net |
| Double Twist (TT) | > 12 | Highly strained, negligible population | researchgate.net |
Data derived from ab initio MP2 calculations for N,N'-diacyl derivatives, which provide a model for the general energetic landscape.
Influence of Substituents and Solvent Effects on Conformational Equilibria (e.g., COSMO model)
The conformational equilibrium of this compound derivatives is exquisitely sensitive to both the nature of the substituents at the nitrogen atoms and the polarity of the surrounding solvent.
Substituent Effects: The geometry at the nitrogen atoms plays a decisive role in conformational selection. rsc.org
Acyl Substituents: When the nitrogens are part of an amide group (N-acyl derivatives), the nitrogen atom adopts a planar or near-planar geometry. This planarity is well-accommodated within the CC conformation, making it the strongly preferred form. rsc.org
Alkyl or Arylsulphonyl Substituents: When the nitrogens are substituted with alkyl or arylsulphonyl groups, they maintain a more pyramidal geometry. The steric bulk of these substituents in a CC conformation leads to significant transannular repulsion, often forcing one ring to flip into a boat, thereby favoring a CB equilibrium. rsc.orgrsc.org
Solvent Effects: The polarity of the solvent can shift the conformational equilibrium, particularly when the conformers have different dipole moments. researchgate.net For N,N'-diacyl derivatives, which can exist as "parallel" (pa) or "antiparallel" (ap) isomers based on the orientation of the carbonyl groups, the equilibrium can be influenced by solvent polarity. The more polar pa conformer is stabilized to a greater extent by polar solvents. researchgate.net Computational models like the COSMO (Conductor-like Screening Model) or the related PCM (Polarizable Continuum Model) are used in DFT calculations to simulate the solvent environment and accurately predict these effects. explorationpub.comnih.gov Such models have been successfully employed to calculate properties like basicity in solution, demonstrating an excellent correlation between theoretical proton affinities and experimental pKa values in acetonitrile. nih.gov
Analysis of Intramolecular Interactions (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM ) provides a powerful framework for analyzing the electron density distribution to identify and characterize weak intramolecular interactions that govern conformational preferences. nih.govacs.org This method allows for the visualization of bond paths and the quantification of electron density at bond critical points, offering insight into the nature of atomic interactions. chemrxiv.orgijnc.ir
In bicyclo[3.3.1]nonane systems, QTAIM has been instrumental in understanding the forces that stabilize or destabilize certain conformations. For instance, in the CC conformer, a short distance between the axial hydrogens (or other substituents) at the C3 and C7 positions can lead to repulsive steric interactions. QTAIM analysis can reveal the presence of H···H bond paths, quantifying the destabilizing nature of this interaction. nih.govacs.org
Conversely, QTAIM can identify stabilizing interactions. In hetero-analogues of the bispidine system, such as 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, analysis has shown that stabilizing stereoelectronic interactions (e.g., LP-N–C–S) and improper C–H···S hydrogen bonds can favor the CC conformer over the BC form, overriding expected steric repulsions. rsc.org These subtle attractive forces, though weak, can be decisive in tipping the conformational balance. The analysis of these non-covalent interactions is crucial for a complete understanding of the stereochemistry of this compound derivatives.
Coordination Chemistry of 9,9 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane As a Ligand
Design Principles for Bispidine-Based Ligands
The design of ligands based on the bispidine framework, including the 9,9-dimethyl derivative, is guided by several key principles aimed at tailoring their coordination properties for specific applications. The inherent rigidity of the 3,7-diazabicyclo[3.3.1]nonane core is a primary advantage, as it provides a stable and predictable geometry for metal complexes. mdpi.comresearchgate.netrsc.org This rigidity stems from the two condensed piperidine (B6355638) rings, which can adopt chair-chair, boat-chair, or boat-boat conformations, with the chair-chair form being the most energetically favorable for metal chelation. mdpi.com
A crucial design strategy involves the introduction of additional donor groups to the bispidine scaffold, thereby increasing the ligand's denticity and creating specific coordination pockets for metal ions. researchgate.netwikipedia.org By attaching substituents to the nitrogen atoms (N3 and N7) or the carbon backbone, ligands with denticities ranging from bidentate to octadentate can be synthesized. mdpi.comrsc.orgresearchgate.net For instance, the incorporation of pyridine (B92270) rings is a common method to introduce additional sp2 nitrogen donor atoms, enhancing the ligand's ability to form stable complexes. researchgate.net
The nature of these appended donor groups and their placement on the bispidine framework allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.netnih.gov This tunability is essential for influencing the thermodynamic stability, metal ion selectivity, redox behavior, and spin-state of the coordinated metal. mdpi.comresearchgate.net The ability to create a pre-organized cavity for metal ion encapsulation is a significant factor in the design of these ligands, leading to high complex stability and kinetic inertness. researchgate.netrsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.
Bispidine-based ligands have been extensively used to form complexes with d-block transition metals, with copper, nickel, and iron being prominent examples. These metals are often chosen for their catalytic activity and interesting magnetic and electronic properties.
Copper Complexes: Copper(II) complexes of bispidine ligands are widely studied. For example, the reaction of a tetradentate bispidine ligand with copper(II) chloride dihydrate in methanol (B129727) can yield the desired complex with high efficiency. mdpi.com The stability of these copper complexes can be modulated by introducing different substituents on the ligand, such as pyridine rings, which can alter the redox potentials and stability constants. mdpi.com Pentadentate bispidine ligands have been shown to form stable complexes with Cu(II) rapidly, which is advantageous for applications like PET imaging. mdpi.com The synthesis of a specific copper complex involved reacting a pentadentate bispidine ligand with copper(II) perchlorate (B79767) hexahydrate in acetonitrile, resulting in blue crystals. mdpi.com Another approach involves the reaction of basic copper carbonate with bispidine dicarboxylic acids in water, yielding quantitative amounts of the copper salts. nih.gov
Nickel Complexes: Nickel(II) complexes of bispidine ligands have shown utility as pre-catalysts in C-C bond formation reactions. mdpi.com Chiral bispidines have been used as ligands in the nickel-catalyzed addition of diethylzinc (B1219324) to chalcones. nih.gov
Iron Complexes: Iron(II) complexes with bispidine ligands have been synthesized, for instance, by reacting a pentadentate bispidine ligand with iron(II) triflate in acetonitrile. mdpi.com A specific iron complex, [FeLCl]Cl, where L is a derivative of 2,4-di-(2-pyridyl)-3,7-diazabicyclo[3.3.1]nonane, has been prepared by reacting the ligand with iron(II) chloride. google.com
Table 1: Synthesis of d-Block Metal Complexes with Bispidine Ligands
| Metal | Ligand Type | Reactants | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Copper(II) | Tetradentate Bispidine | Ligand, CuCl₂·2H₂O | Methanol | 72% | mdpi.com |
| Copper(II) | Pentadentate Bispidine | Ligand, Cu(ClO₄)₂·6H₂O | Acetonitrile | 69.4% | mdpi.com |
| Iron(II) | Pentadentate Bispidine | Ligand, Iron(II) triflate | Acetonitrile | 73% | mdpi.com |
| Iron(II) | Pentadentate Bispidine | Ligand, FeCl₂ | Not specified | 94% | google.com |
The coordination chemistry of bispidine ligands extends beyond d-block metals to include p- and f-block elements. mdpi.com
p-Block Elements: Bispidine ligands have been shown to be excellent chelators for p-block metal ions like Pb(II) and Bi(III). acs.org The resulting complexes are formed efficiently and exhibit high stability. acs.org
f-Block Elements (Lanthanides): Bispidine-based ligands are effective in coordinating with lanthanide ions such as Lu(III), La(III), and Ac(III). acs.org Nonadentate bispidine ligands, in particular, form exceptionally stable and inert complexes with these metal ions. acs.org The design of these ligands can incorporate "antenna" groups that facilitate energy transfer to the lanthanide metal center, leading to enhanced luminescence properties. mdpi.com For instance, a hexadentate bispidine ligand has been reacted with a lutetium salt, where the ligand acts as an antenna, resulting in high radiation intensity and long luminescence lifetimes. mdpi.com The synthesis of terbium and other lanthanide complexes has also been reported, highlighting the versatility of the bispidine framework for creating photophysically active materials. mdpi.com
Structural Attributes Influencing Complex Stability and Geometry
The stability and geometry of metal complexes formed with this compound-based ligands are profoundly influenced by several structural attributes of the ligand framework.
The rigid nature of the bispidine backbone is a defining feature that dictates the coordination geometry of the resulting metal complexes. mdpi.comresearchgate.netrsc.org This rigidity pre-organizes the donor atoms in a specific spatial arrangement, which minimizes the entropic penalty upon complexation and contributes to high thermodynamic stability. mdpi.comresearchgate.net The bicyclic structure can exist in different conformations, with the chair-chair form being the most stable and conducive to metal binding. mdpi.com
Despite its rigidity, the bispidine framework also possesses a significant reorganization potential. mdpi.comresearchgate.netresearchgate.net This means that while the core structure is stable, it can still adapt its conformation to accommodate different metal ions and achieve optimal coordination geometries. This adaptability allows for the formation of stable complexes with a wide range of metal ions, each with its preferred coordination number and geometry. mdpi.com The ability to encapsulate metal ions efficiently within the ligand's cavity is a direct result of this balance between rigidity and flexibility. mdpi.comresearchgate.netresearchgate.net
The versatility of bispidine-based ligands is further enhanced by their ability to adopt various multidentate coordination modes. mdpi.com By introducing different functional groups, ligands with denticities from four to eight can be synthesized, allowing for the formation of complexes with coordination numbers ranging from 4 to 8. mdpi.comresearchgate.net For example, a single ligand can potentially act as a pentadentate or hexadentate chelator, leading to different coordination geometries such as pentagonal pyramidal or bipyramidal structures. mdpi.com
Chirality can be introduced into the bispidine framework by using chiral starting materials or by attaching chiral substituents to the ligand. researchgate.net Chiral bispidine ligands have been successfully employed in asymmetric catalysis, demonstrating their ability to induce enantioselectivity in chemical reactions. researchgate.net For instance, copper complexes with chiral bispidine ligands have shown excellent enantiomeric excess in asymmetric Henry reactions. researchgate.net The introduction of chirality adds another layer of control over the structure and reactivity of the metal complexes, opening up possibilities for stereoselective synthesis and recognition. researchgate.net
Applications in Advanced Chemical Systems
The unique structural and coordination properties of this compound and its derivatives make them valuable platforms for the development of advanced chemical systems.
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework is a highly promising scaffold for designing bifunctional chelators for radiometals used in nuclear medicine, such as positron emission tomography (PET) imaging. mdpi.comresearchgate.net The key advantage of the bispidine core lies in its preorganized geometry, which is complementary for metal ions like copper(II), leading to the rapid formation of highly stable complexes. mdpi.comd-nb.info
A critical aspect of ligand design for radiopharmaceuticals is the ability to attach a targeting biomolecule (e.g., an antibody or peptide) without compromising the stability of the metal complex. The bispidine scaffold excels in this regard. The C9 position of the this compound structure is sterically remote from the metal coordination site, which is defined by the two nitrogen atoms and other donor groups attached to them. This allows for the introduction of functional groups at the C9 position for conjugation to biomolecules without disturbing the metal-binding center. d-nb.info This strategy prevents the bioconjugation process from interfering with the chelation of the radiometal, ensuring the integrity and stability of the final radiolabeled conjugate. d-nb.info Researchers have successfully prepared bispidine derivatives with functional groups such as isothiocyanates and alkynes, enabling conjugation via common amine coupling or advanced click chemistry reactions. d-nb.info
The table below lists examples of bispidine-based ligands designed for radiopharmaceutical applications.
| Ligand Type | Functional Group for Conjugation | Targeted Radiometal | Key Design Feature | Reference |
|---|---|---|---|---|
| Bispidine-isothiocyanate | Isothiocyanate (-NCS) | Cu(II) | Functional group at C9 for amine coupling; stable Cu(II) chelation. | d-nb.info |
| Alkyne-functionalized bispidine | Alkyne | Cu(II) | Enables Cu-free strain-promoted alkyne-azide cycloaddition (click chemistry). | d-nb.info |
| Pentadentate bispidine ligands | Various | Cu(II) | Enhance complex stability and allow interaction with biological molecules for PET imaging. | mdpi.com |
The rigid framework of 3,7-diazabicyclo[3.3.1]nonane derivatives, including the 9,9-dimethyl variant, makes them excellent precursors for the synthesis of metal complexes used in catalysis, which can be relevant to drug development processes. mdpi.comresearchgate.net The development of efficient catalysts is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures found in many pharmaceutical agents.
The bispidine scaffold acts as a rigid platform that enforces specific coordination geometries upon a metal center. mdpi.com This structural rigidity can lead to highly selective and efficient catalysts. By modifying the substituents on the nitrogen atoms and the C9 position of the bispidine core, a wide range of multidentate ligands can be synthesized. These ligands can then be used to create transition metal complexes with tailored catalytic activities. uni-heidelberg.demdpi.com For example, bispidine-derived ligands have been used to create copper and manganese complexes that are active in oxidation catalysis. uni-heidelberg.de The ability to fine-tune the steric and electronic properties of the ligand allows for the optimization of the catalyst for specific chemical transformations, which is a critical aspect of developing synthetic routes for new drug candidates. The interest in bispidine-based complexes for organic synthesis and their potential in catalytic drug development is a growing area of research. mdpi.comresearchgate.net
The table below highlights examples of bispidine-based precursors for catalytic applications.
| Precursor/Ligand Type | Metal Center | Potential Catalytic Application | Key Feature | Reference |
|---|---|---|---|---|
| Tetradentate bispidone ligands | Cu(II), Fe(II), Mn(II) | Oxidation reactions | Rigid ligand framework provides structural support for the metal center. | uni-heidelberg.de |
| Chiral bispidine-derived ligands | Cu(II) | Asymmetric Henry reaction | Enantioselective catalysis for C-C bond formation. | unimi.it |
| Hexadentate bis(amine)tetrakis(pyridine) ligand | Various transition metals | General catalysis | Highly rigid ligand enforcing specific coordination geometries. | unimi.it |
| Manganese complexes with tetradentate bispidine ligands | Mn(II) | Oxidation catalysis, radical scavenging | Forms inert complex fragments that can activate small substrates. |
Catalytic Applications of 9,9 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane Derivatives
Organocatalytic Roles and Mechanisms
Derivatives of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane serve as effective organocatalysts, leveraging their distinct three-dimensional structure and the basicity of their nitrogen atoms to facilitate reactions without the need for a metal center. The rigid bicyclic framework pre-organizes reactive sites, which can lead to high levels of stereocontrol.
The mechanism of action often involves the bifunctional nature of the molecule. One nitrogen atom can act as a Brønsted base to deprotonate a substrate, while the other can be involved in hydrogen bonding or other non-covalent interactions to orient a second reactant. This cooperative action within a constrained conformational space is key to its catalytic efficacy. For instance, in aldol-type reactions, a bispidine derivative can promote the formation of the bicyclo[3.3.1]nonane core itself through a base-promoted intramolecular condensation. rsc.org Furthermore, achiral bispidines have been explored as stoichiometric ligands in catalytic asymmetric deprotonation processes, highlighting their role in controlling stereochemistry. researchgate.net
Promotion of Specific Organic Transformations
The unique structural and electronic properties of this compound derivatives make them suitable for promoting a range of specific and valuable organic reactions.
Cyclization and Heterocycle Synthesis
The synthesis of the 3,7-diazabicyclo[3.3.1]nonane skeleton, often achieved through a double Mannich reaction, is a prime example of its role in heterocycle synthesis. mdpi.comsemanticscholar.orgresearchgate.net This reaction involves the cyclocondensation of a ketone, an amine, and formaldehyde (B43269), demonstrating the scaffold's accessibility. researchgate.netsemanticscholar.orgect-journal.kz Beyond their own formation, these compounds are instrumental in constructing other complex cyclic systems. Organocatalyzed aldol (B89426) condensations, for example, can utilize these structures to produce the bicyclo[3.3.1]nonane core. rsc.org The general synthetic utility of these compounds is noted in their use as building blocks for sparteine (B1682161) alkaloids and other substances with potential biological activity. researchgate.net
Polymerization Initiators (e.g., Polyurethane Foams)
The diamine structure of this compound derivatives makes them effective as initiators or components in polymerization reactions. One derivative has been identified for use as a polyol in the manufacture of polyurethane. epa.gov In this application, the two nitrogen atoms can react with isocyanates to initiate the growth of polymer chains, which then cross-link to form the foam structure. The rigid bicyclic core can impart specific physical properties, such as thermal stability and mechanical strength, to the resulting polymer. The broader utility of these compounds in developing advanced materials, including polymers and nanomaterials, has also been recognized.
Metal-Bispidine Complexes in Catalysis
When complexed with metal ions, derivatives of this compound form robust and highly organized catalysts. The bispidine framework acts as a rigid multidentate ligand, enforcing specific coordination geometries around the metal center. mdpi.comrsc.org This pre-organization minimizes the entropic penalty of complexation and leads to high thermodynamic stability and, in many cases, kinetic inertness. mdpi.comrsc.org The properties of these metal complexes, such as their redox potentials and stability, can be finely tuned by modifying the substituents on the bispidine ligand. nih.govacs.org
Oxidation Reactions
Metal-bispidine complexes are particularly effective in mediating oxidation reactions. Iron(IV)-oxo complexes with bispidine ligands have been studied for their reactivity in alkane hydroxylation, alkene epoxidation, and the oxidation of phosphines and thioethers. nih.gov The reaction rates of these catalysts can span over eight orders of magnitude, correlating with their redox potentials. nih.gov
Copper(II) complexes of tetradentate bispidine ligands are also prominent in oxidation catalysis, including in aziridination reactions. mdpi.comnih.gov Research has shown that the redox potentials and stability constants of these copper complexes can be systematically varied by introducing different substituents on the pyridine (B92270) donor groups of the ligand. This tunability allows for the rational design of catalysts for specific oxidative transformations. nih.govacs.org
Table 1: Tuning of Copper(II)-Bispidine Complex Properties
| Feature | Range of Variation | Influencing Factor | Source(s) |
|---|---|---|---|
| Redox Potential | ~450 mV | Substitution on pyridine rings of the bispidine ligand | nih.gov, acs.org |
| Complex Stability | ~10 log units | pKa values of pyridine groups and Hammett parameters of substituents | nih.gov, acs.org |
Asymmetric Catalysis
The rigid, chiral environment that can be created with substituted bispidine ligands makes them excellent platforms for asymmetric catalysis. researchgate.net By using enantiomerically pure bispidine derivatives, it is possible to synthesize metal complexes that can induce high levels of stereoselectivity in organic reactions.
Copper(II) complexes incorporating bispidine ligands have been successfully employed in the enantioselective Henry reaction, a carbon-carbon bond-forming reaction. mdpi.com The defined geometry of the metal-ligand complex directs the approach of the reactants, favoring the formation of one enantiomer over the other. The field of asymmetric catalysis benefits from the modular nature of bispidine synthesis, which allows for the creation of a diverse library of chiral ligands for screening and optimization in various transformations. rsc.orgresearchgate.net
Table 2: Examples of Asymmetric Reactions Catalyzed by Metal-Bispidine Complexes
| Reaction Type | Metal Ion | Ligand Class | Key Feature | Source(s) |
|---|---|---|---|---|
| Henry Reaction | Copper(II) | Bispidine derivatives | Enantioselective C-C bond formation | mdpi.com |
| Asymmetric Deprotonation | Not specified (Organocatalytic approach) | Achiral bispidines (as stoichiometric ligands) | Control of stereochemistry | researchgate.net |
| General Asymmetric Catalysis | Not specified | Chiral bispidine platforms | Modular synthesis allows for diverse chiral environments | researchgate.net |
Table 3: List of Mentioned Compounds
Green Chemistry Contributions of Bispidine Catalysts
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, are of paramount importance in modern chemical manufacturing. numberanalytics.comnih.gov Catalysis is a foundational pillar of green chemistry, offering numerous benefits such as lower energy requirements, the use of catalytic instead of stoichiometric amounts of materials, increased selectivity, and the use of less toxic substances. yale.edubio-conferences.org Derivatives of this compound, belonging to the bispidine family of compounds, form complexes with various metals that have demonstrated significant potential as catalysts in a range of organic transformations, contributing to the goals of sustainable chemistry.
The rigid and pre-organized framework of the bispidine ligand significantly influences the stability and selectivity of its metal complexes. mdpi.com This structural feature is key to developing highly efficient and selective catalysts that minimize waste and energy consumption, aligning with the core tenets of green chemistry. alliedacademies.org
Key Contributions to Green Chemistry:
High Efficiency and Selectivity: Bispidine-based catalysts have been shown to facilitate reactions with high yields and selectivity. For instance, copper(II) complexes with bispidine ligands are effective in the enantioselective Henry reaction, a crucial carbon-carbon bond-forming reaction. mdpi.com Achieving high enantioselectivity (the preferential formation of one enantiomer over the other) is a significant aspect of green synthesis as it reduces the need for complex separation processes of unwanted isomers, thereby minimizing waste. mdpi.comnih.gov Similarly, nickel(II) pre-catalysts with bispidine ligands can achieve yields as high as 98% in C-C bond formation reactions. mdpi.com
Use of Environmentally Benign Metals: A major goal of green chemistry is to move away from catalysts based on toxic or precious metals. Research into bispidine complexes has included the use of more earth-abundant and less toxic metals like iron. numberanalytics.com Iron-bispidine complexes have been developed and studied for various oxidation reactions. mdpi.comnih.gov For example, iron(IV)-oxo complexes with tetradentate bispidine ligands are reactive in oxidation processes like alkane hydroxylation and alkene epoxidation. nih.govnih.gov
Milder Reaction Conditions: Catalytic processes often operate under milder conditions, such as lower temperatures and pressures, compared to their non-catalytic counterparts, leading to significant energy savings. alliedacademies.org The synthesis of copper(II) bispidine complexes, for example, has been achieved in solvents like ethanol (B145695) or by reacting ligands with basic copper carbonate in water at room temperature, representing an environmentally friendly approach. mdpi.comacs.org
Catalyst-Enabled Transformations: Bispidine catalysts enable important synthetic transformations. Copper(II) complexes catalyze aziridination reactions, and nickel catalysts facilitate the Michael addition of diethylzinc (B1219324) to chalcones with yields up to 92%. mdpi.comnih.gov These catalytic methods replace older, stoichiometric technologies, which are a primary source of industrial waste. nih.gov
The following tables summarize the performance of various this compound derivative catalysts in several key organic reactions, highlighting their efficiency and the conditions employed.
Table 1: Performance of Bispidine-Metal Catalysts in C-C Bond Forming Reactions
| Reaction Type | Catalyst/Ligand System | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|---|
| C(sp²)–C(sp³) Bond Formation | (Bispidine)Ni(NO₃)₂ | Aryl halides | Benzylzinc bromides | - | - | 98 | - | mdpi.com |
| Michael Addition | Bispidine-monoterpenoid conjugate with Ni(acac)₂ | Chalcone | Diethylzinc | Toluene | 20 | >60 | Not reported | nih.govmdpi.com |
| Ethylation | Bispidine with N-β-hydroxyalkyl substituents | Benzaldehyde | Diethylzinc | - | - | up to 97 | up to 96 | nih.gov |
| Henry Reaction | Copper(II) complex of a bis(trans-cyclohexane-1,2-diamine)-based ligand | Aromatic aldehydes | Nitromethane | Ethanol | Low | Good | High | mdpi.com |
| Henry Reaction | CuBr with a bis(sulfonamide)-diamine ligand | Various aldehydes | - | - | - | up to 99 | up to 99 | nih.govacs.org |
Table 2: Performance of Bispidine-Metal Catalysts in Oxidation Reactions
| Reaction Type | Catalyst/Ligand System | Substrate | Oxidant | Solvent | Temperature (K) | Observations | Reference |
|---|---|---|---|---|---|---|---|
| Catechol Oxidation | Bispidine-copper complex | 3,5-di-tert-butylcatechin | Oxygen | Acetonitrile/Methanol (B129727) | - | 58% catalyst synthesis efficiency | mdpi.com |
| Alkane Oxidation | Iron(II)-bispidine complex | Cyclohexane | - | Acetonitrile | 238 | Selective oxidation to chlorocyclohexane | nih.gov |
These research findings underscore the potential of catalysts derived from this compound to contribute significantly to the development of more sustainable and efficient chemical processes.
Reactivity and Chemical Transformations of the 9,9 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane Scaffold
Exploration of Reaction Pathways and Mechanistic Studies
The chemical reactivity of the 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane core has been explored through various reaction pathways, including aminomethylation, oxidation, and N-dealkylation.
Aminomethylation: The Mannich reaction is a key method for the synthesis of the bispidine framework. researchgate.net For instance, the aminomethylation of Guareschi imide salts with primary aliphatic amines and an excess of aqueous formaldehyde (B43269) can produce 7-substituted 9,9-dimethyl-2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles. researchgate.net The yields of these reactions can vary significantly, ranging from 15% to 67%. researchgate.net The structure of the primary amine and the reaction conditions, such as the nature of the counter-ion, play a crucial role in determining the final product. researchgate.net
Oxidative N-dealkylation: Mechanistic investigations into the oxidative N-dealkylation of a cobalt-bispidone complex have shed light on two major reaction pathways: dehydrogenation, which is a metal-based one-electron transfer, and H-atom abstraction, a C-based radical mechanism. uni-heidelberg.de
Intramolecular Redox Reactions: A notable reaction is the stereoselective intramolecular redox reaction observed in the 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride system. Treatment with excess aqueous alkali leads to the formation of anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. researchgate.net This transformation is proposed to occur via an intramolecular redox hydride transfer. researchgate.net
The following table summarizes key reaction pathways involving the this compound scaffold.
| Reaction Type | Reactants | Key Reagents | Product | Citation |
| Aminomethylation | Guareschi imide salts, primary aliphatic amines | Aqueous formaldehyde | 7-substituted 9,9-dimethyl-2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles | researchgate.net |
| Oxidative N-dealkylation | Cobalt-bispidone complex | Oxidizing agents | N-dealkylated product | uni-heidelberg.de |
| Intramolecular Redox Reaction | 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride | Aqueous alkali | anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | researchgate.net |
Stereoselective Reactivity and Control
The rigid chair-chair conformation of the this compound core provides a basis for stereoselective reactions. The spatial arrangement of the piperidine (B6355638) rings influences the approach of reagents and can lead to the preferential formation of one stereoisomer over another.
A significant example of stereoselective reactivity is the formation of anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol from the ring opening of 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride. researchgate.net This reaction proceeds with high stereoselectivity, and the structure of the product has been confirmed by X-ray diffraction analysis and NMR spectroscopy. researchgate.net
The stereochemical outcome of reactions can also be influenced by the substituents on the nitrogen atoms. For instance, in the synthesis of 3,7-diacyl bispidines, the nature of the acyl group can dictate the preferred conformation (syn or anti) of the amide bonds. researchgate.net
The table below details the stereoselective formation of a key derivative.
| Precursor | Reagent | Product | Stereochemistry | Citation |
| 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride | Excess aqueous alkali | 1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | anti | researchgate.net |
Investigations into Amide Configuration Stability and Isomerism
The conformational behavior of N,N'-diacyl derivatives of the this compound scaffold has been a subject of detailed investigation, particularly focusing on the stability and isomerism of the amide configurations. These derivatives can exist as syn and anti isomers due to the restricted rotation around the N-C(O) amide bond. researchgate.netnih.gov
Studies using NMR spectroscopy, including variable temperature (VT) NMR experiments, have been instrumental in understanding the dynamics of this isomerism. researchgate.net The ratio of syn to anti isomers is found to be dependent on the nature of the acyl substituents and the polarity of the solvent. nih.gov For example, 3,7-diacetylbispidine shows a Gibbs free energy of activation (ΔG‡) for anti/anti interconversion of 18.2 kcal/mol in dimethylformamide (DMF). nih.gov
Quantum chemical calculations have provided deeper insights into the mechanism of amide bond inversion. It has been proposed that the inversion does not occur directly in the ground state double-chair (CC) conformation. Instead, it proceeds through a conformational change to a higher-energy chair-boat (CB) form, where the energy barrier for amide bond inversion is lower. researchgate.net
In some cases, particularly with bulky and conjugated acyl groups, an additional dynamic process involving hindered rotation around the N(CO)–C bond has been observed. nih.gov For a chiral bispidine-based bis-amide derived from myrtene, the energy barrier for amide N-C(O) inversion was determined to be 15.0 ± 0.2 kcal/mol, while the barrier for rotation around the N(CO)–C2′ bond was 15.6 ± 0.3 kcal/mol. nih.gov
The following table presents data on the rotational barriers for amide isomerism in selected this compound derivatives.
| Compound | Dynamic Process | ΔG‡ (kcal/mol) | Solvent | Citation |
| 3,7-diacetylbispidine | anti/anti interconversion | 18.2 | DMF | nih.gov |
| Chiral bis-amide from myrtene | Amide N-C(O) inversion | 15.0 ± 0.2 | Not specified | nih.gov |
| Chiral bis-amide from myrtene | Rotation around N(CO)–C2′ bond | 15.6 ± 0.3 | Not specified | nih.gov |
Emerging Research Frontiers and Future Outlook
Innovations in Synthetic Strategies for Bispidine Frameworks
The construction of the 3,7-diazabicyclo[3.3.1]nonane core has traditionally been dominated by the Mannich reaction, a multicomponent condensation that allows for the assembly of the bicyclic structure in a single step. researchgate.netmdpi.com This classical approach involves the reaction of a ketone, an amine, and formaldehyde (B43269). researchgate.net However, recent research has focused on diversifying the synthetic toolbox to access a wider range of functionalized bispidine derivatives with tailored properties.
One significant innovation is the application of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This has enabled the introduction of 1,2,3-triazole moieties onto the bispidine scaffold, thereby expanding the number of potential coordination sites. rsc.org This strategy offers a modular and efficient way to create libraries of tetradentate bispidine ligands with tunable electronic and steric properties. rsc.org
Furthermore, synthetic strategies are being developed to introduce a variety of substituents at the nitrogen atoms and the carbon backbone. These include the synthesis of bispidines with N-alkyl, N-β-hydroxyalkyl, and N-propargyl groups. researchgate.netrsc.org For instance, the synthesis of bis-propargyl derivatives has been explored as a key intermediate for further functionalization. rsc.org While initial attempts via a classical Mannich reaction with propargylamine (B41283) resulted in low yields, alternative approaches are being investigated. rsc.org The modification of substituents on the nitrogen atoms has been shown to significantly influence the biological activity and spectral characteristics of the resulting compounds. ect-journal.kzresearchgate.net
Another area of development involves the transformation of readily available starting materials. For example, methods for the conversion of 4-piperidones into 3,7-diazabicyclo[3.3.1]nonanes have been reported. mdpi.com The Wolff-Kishner reduction of bispidinones, which are synthesized through Mannich cyclocondensation, provides access to the corresponding bispidine framework. ect-journal.kz These innovative synthetic strategies are crucial for producing a diverse array of bispidine-based ligands necessary for exploring their full potential in various applications.
Advanced Computational Studies for Predictive Design
The synergy between experimental synthesis and computational modeling is accelerating the development of new bispidine-based systems. Advanced computational techniques, particularly Density Functional Theory (DFT) and other molecular modeling methods, are proving to be invaluable for predicting the properties and behavior of these complex molecules.
Computational studies have been instrumental in understanding the conformational landscape of bispidine derivatives. The bispidine framework can exist in several conformations, including chair-chair, chair-boat, and boat-boat, with the chair-chair conformation generally being the most stable. researchgate.net Ab initio and DFT calculations have been employed to investigate the conformational preferences of N,N'-diacylbispidines, revealing the existence of multiple conformers arising from the combination of skeletal changes and internal rotation of the acyl substituents.
In the context of coordination chemistry, computational methods are used to predict the stability, coordination geometry, and electronic properties of metal-bispidine complexes. researchgate.net These studies can forecast how modifications to the ligand, such as the introduction of different substituents, will affect the resulting metal complex's properties. researchgate.net For example, DFT calculations have been used to predict the potential of pyridine-based bispidine ligands to form linear one-dimensional coordination polymers and to anticipate their dynamic properties. The analysis of steric and electronic factors of substituents on the N7 position has allowed for predictions about the formation and nature of these coordination polymers.
Furthermore, computational tools are being used to design bispidine-based systems for specific functions. Molecular docking studies, for instance, have been used to model the interaction of bispidine derivatives with biological targets, guiding the design of potential therapeutic agents. The ability to predict properties such as binding affinity and stability before synthesis saves significant time and resources, enabling a more rational and targeted approach to the development of new bispidine-based materials and molecules.
Rational Design of Ligands for Novel Coordination Chemistry
The versatility of the bispidine framework allows for the creation of ligands with coordination numbers ranging from four to ten. researchgate.net For instance, by introducing pyridyl moieties at the C2 and C4 positions, the flexibility of the ligand can be adjusted while maintaining the rigid core provided by the N3 and N7 donor centers. researchgate.net This has led to the development of tetra-, penta-, hexa-, and even octadentate ligands capable of encapsulating a wide variety of metal ions, including those from the p-, d-, and f-blocks. researchgate.net
A key aspect of rational ligand design is the control over the conformation of the coordinating groups. The endo/endo configuration of substituents is particularly favored as it creates a pre-organized coordination environment, which is optimal for efficient metal chelation. researchgate.net This pre-organization contributes to the high thermodynamic stability and kinetic inertness of the resulting metal complexes, which are crucial properties for applications in areas such as radiopharmaceuticals. researchgate.net
The design of bispidine ligands has also been extended to the construction of coordination polymers. By incorporating divergent coordinating groups, such as pyridine (B92270) moieties, the bispidine units can act as building blocks for one-dimensional, two-dimensional, and even three-dimensional extended networks. rsc.orgbohrium.com The ability to tune the inter-chain interactions within these polymers by modifying the ligand's surface allows for the development of dynamic materials with potential applications in selective adsorption and sensing. rsc.orgrsc.org
Development of High-Performance Catalytic Systems
The unique structural and electronic properties of metal complexes derived from 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane and its analogues have led to their emergence as highly effective catalysts in a variety of organic transformations. researchgate.netresearchgate.net The rigid ligand framework enforces specific coordination geometries around the metal center, which can enhance catalytic activity and selectivity. researchgate.net
Oxidation Catalysis: Iron-bispidine complexes have shown remarkable activity as catalysts for oxidation reactions. researchgate.net Some non-heme iron-oxo complexes serve as models for biological oxidation systems and are effective in the oxidation of various substrates. researchgate.netacs.org For example, an iron(IV)-oxo complex with a tetradentate bispidine ligand has been identified as an extremely reactive oxidant for both oxygen atom transfer and hydrogen atom abstraction processes. bohrium.com
Carbon-Carbon Bond Forming Reactions: Copper(II) and zinc(II) complexes of bispidine ligands have been successfully employed as catalysts in C-C bond-forming reactions. rsc.orgresearchgate.net Notably, zinc-based bispidine complexes have demonstrated excellent results in the Henry (nitroaldol) reaction, achieving high conversions under mild conditions. rsc.org Furthermore, chiral bispidine ligands have been utilized in the nickel-catalyzed Michael addition of diethylzinc (B1219324) to chalcones, yielding products with high enantiomeric excess. researchgate.net
Asymmetric Catalysis: The development of chiral bispidine ligands has opened up avenues for asymmetric catalysis. nih.gov These ligands, often derived from natural products like sparteine (B1682161), have been used to induce enantioselectivity in various reactions. rsc.org For instance, a chiral amine organocatalyst based on the bispidine structure was found to be highly efficient for the diastereo- and enantioselective Mannich reaction of ketones with isatin (B1672199) ketimines. mdpi.com Additionally, achiral bispidines have been used as stoichiometric ligands in two-ligand catalytic asymmetric deprotonation reactions. researchgate.netrsc.org
Other Catalytic Applications: Bispidine-based copper(II) complexes are also effective catalysts for aziridination reactions. researchgate.net The versatility of the bispidine scaffold allows for the development of catalytic systems for a broad range of transformations, highlighting its potential for creating high-performance catalysts with tailored reactivity. researchgate.net
| Metal | Reaction Type | Substrate Example | Catalyst Performance |
| Iron | Oxidation | Cyclohexane | Efficient oxidation and halogenation researchgate.net |
| Iron | Oxidation | Alkanes | Radical-based and ferryl-based catalytic reaction with O2 acs.org |
| Copper | Henry Reaction | p-Nitrobenzaldehyde and nitromethane | Up to 95% product yield researchgate.net |
| Zinc | Henry Reaction | p-Nitrobenzaldehyde | 79% conversion with 2 mol% catalyst loading rsc.org |
| Nickel | Michael Addition | Chalcone | Up to 92% yield and 79% ee researchgate.net |
| Copper | Aziridination | Alkenes | Effective catalysis researchgate.net |
| Chiral Amine | Mannich Reaction | Isatin ketimines and ketones | Excellent yields, dr, and ee values mdpi.com |
Untapped Reactivity Profiles and Transformations
Beyond its well-established role as a rigid scaffold for designing ligands, the 3,7-diazabicyclo[3.3.1]nonane framework is beginning to be explored for its own intrinsic reactivity and its potential to serve as a dynamic component in more complex molecular systems. This emerging area of research is uncovering novel functions and transformations that go beyond simple coordination chemistry.
A particularly exciting frontier is the use of the bispidine scaffold in the design of molecular machines . rsc.orgresearchgate.netrsc.org Researchers have synthesized a series of bispidine diamides that exhibit rotational motion reminiscent of a molecular motor. rsc.orgrsc.org Dynamic NMR studies, X-ray diffraction, and computational calculations have provided insights into the rotational dynamics of these molecules. rsc.org The rate and directionality of the rotation around the bispidine arms can be controlled by factors such as the solvent, temperature, and the nature of the substituents on the amide carbonyl groups. rsc.org This work demonstrates that the bispidine core can act as a stator, providing a stable platform for the controlled movement of attached rotator units, which could lead to the development of synthetic molecular motors with biological relevance. rsc.orgrsc.org
The bispidine scaffold is also being investigated as a versatile platform for creating molecules with unique topologies and functions . researchgate.net For example, bispidine-based acyclic molecules have been shown to adopt intriguing S-shaped topologies in the solid state. researchgate.net Furthermore, designer macrocycles incorporating the bispidine unit have been synthesized and shown to act as transmembrane transporters for both anions and cations. researchgate.net These macrocycles can self-assemble into tubular structures, a process guided by non-conventional dihydrogen interactions. researchgate.net
Another area of untapped potential lies in the use of the bispidine framework as a β-strand nucleator in peptides. researchgate.netnih.gov By incorporating the rigid bispidine scaffold into a peptide chain, it is possible to induce the formation of specific secondary structures, such as β-strands and β-arches. researchgate.netnih.gov This ability to control peptide folding is a significant step towards the development of novel peptidomimetics and supramolecular assemblies with tailored functions. nih.gov
These examples highlight a shift in perspective, where the bispidine framework is not just a passive support but an active participant in the function of the molecule. Future research in this area is likely to uncover even more unusual reactivity profiles and transformations, further expanding the utility of this remarkable chemical entity.
Q & A
Q. What are the most effective synthetic routes for 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation or cyclization of precursors like 3,7-diazabicyclo[3.3.1]nonane derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps .
- Temperature control : Moderate heating (60–80°C) minimizes side reactions during cyclization .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in ring-forming steps .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using H/C NMR and mass spectrometry are critical .
Q. How can the bicyclic structure of this compound be confirmed experimentally?
- Methodological Answer : Structural validation requires:
- NMR spectroscopy : H NMR identifies methyl groups (δ 1.2–1.5 ppm) and bridgehead protons (δ 3.0–3.5 ppm). C NMR confirms quaternary carbons at the bridge positions .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral derivatives .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 183.15) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis .
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., SH-SY5Y for neuroprotection studies) .
- Orthogonal assays : Cross-validate results using fluorescence polarization (binding) and patch-clamp electrophysiology (ion channel modulation) .
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : SAR studies involve:
- Docking simulations : Use software like AutoDock Vina to predict binding modes to targets (e.g., σ-1 receptors) .
- QSAR models : Correlate substituent electronegativity or steric bulk (e.g., methyl vs. tert-butyl groups) with activity .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
Q. What experimental approaches are used to investigate the thermodynamic stability of this compound under varying conditions?
- Methodological Answer : Stability profiling includes:
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (e.g., >200°C) .
- Accelerated stability studies : Expose compounds to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- pH-dependent stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
